molecular formula C19H38F3NO2S B585261 N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine CAS No. 1346603-40-4

N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine

Katalognummer: B585261
CAS-Nummer: 1346603-40-4
Molekulargewicht: 401.573
InChI-Schlüssel: MGKIYGVCNYCAGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine is a chemical compound with the molecular formula C19H38F3NO2S and a molecular weight of 401.57 g/mol . This compound is known for its unique structural properties, which include a trifluoromethylsulfonyl group and two 3,5,5-trimethylhexyl groups attached to an amine nitrogen. It is primarily used in proteomics research and other biochemical applications .

Eigenschaften

CAS-Nummer

1346603-40-4

Molekularformel

C19H38F3NO2S

Molekulargewicht

401.573

IUPAC-Name

1,1,1-trifluoro-N,N-bis(3,5,5-trimethylhexyl)methanesulfonamide

InChI

InChI=1S/C19H38F3NO2S/c1-15(13-17(3,4)5)9-11-23(26(24,25)19(20,21)22)12-10-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3

InChI-Schlüssel

MGKIYGVCNYCAGL-UHFFFAOYSA-N

SMILES

CC(CCN(CCC(C)CC(C)(C)C)S(=O)(=O)C(F)(F)F)CC(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine typically involves the reaction of trifluoromethanesulfonyl chloride with N,N-di(3,5,5-trimethylhexyl)amine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually cooled to 0°C to control the exothermic nature of the reaction. After the addition of trifluoromethanesulfonyl chloride, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine is widely used in scientific research, particularly in the fields of:

Wirkmechanismus

The mechanism of action of N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine involves its ability to act as a strong electron-withdrawing group. This property makes it useful in various chemical reactions, where it can stabilize reaction intermediates and influence reaction pathways. The trifluoromethylsulfonyl group is particularly effective in enhancing the reactivity of the compound in nucleophilic substitution and other reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structural arrangement, which combines the trifluoromethylsulfonyl group with bulky 3,5,5-trimethylhexyl groups. This combination imparts distinct reactivity and stability, making it valuable in specialized chemical and biochemical applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.